Tigolaner

Description

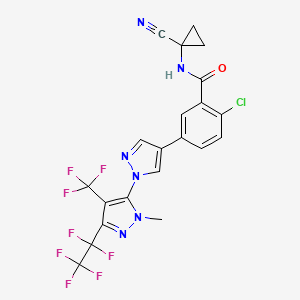

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF8N6O/c1-35-17(14(20(25,26)27)15(34-35)19(23,24)21(28,29)30)36-8-11(7-32-36)10-2-3-13(22)12(6-10)16(37)33-18(9-31)4-5-18/h2-3,6-8H,4-5H2,1H3,(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAJZOVLQZNNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N2C=C(C=N2)C3=CC(=C(C=C3)Cl)C(=O)NC4(CC4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101022872 | |

| Record name | 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621436-41-6 | |

| Record name | Tigolaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621436416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(1-cyanocyclopropyl)-5-(1'-methyl-3'-(1,1,2,2,2-pentafluoroethyl)-4'-(trifluoromethyl)(1,5'-bi-1H-pyrazol)-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]pyrazol-4-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIGOLANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP1W2I9SLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Activity of Tigolaner on Insect and Acarine Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigolaner is a novel ectoparasiticide belonging to the bispyrazole chemical class. It exhibits potent insecticidal and acaricidal activity by targeting the nervous systems of these arthropods. This technical guide provides a comprehensive overview of the in vitro activity of this compound on insect and acarine neurons, summarizing its mechanism of action, target sites, and the experimental approaches used for its characterization. While specific quantitative data such as IC50 and EC50 values remain proprietary and are not publicly available in the reviewed literature, this guide synthesizes the current understanding of this compound's neuronal effects based on available scientific publications and regulatory documents.

Mechanism of Action

This compound acts as a potent antagonist and allosteric modulator of invertebrate γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) and, to a lesser extent, glutamate-gated chloride channels (GluCls).[1][2][3] These channels are critical for inhibitory neurotransmission in insects and acarines. By blocking the normal function of these channels, this compound disrupts the central nervous system, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.[4]

A key characteristic of this compound is its high selectivity for insect and acarine GABA receptors over their mammalian counterparts.[5][6][7][8] This selective potency contributes to its favorable safety profile in mammals. The discovery of this compound was the result of high-throughput in vitro screening campaigns targeting GABA-Cls.[9] Notably, it has been identified as an allosteric modulator with a binding site distinct from that of fipronil, another phenylpyrazole insecticide that also targets GABA receptors.[9]

Signaling Pathway of this compound Action

The primary target of this compound is the GABA-gated chloride channel, a ligand-gated ion channel. The following diagram illustrates the inhibitory signaling pathway disrupted by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Immediate and long-term efficacy of Felpreva®, a new spot-on formulation containing this compound, emodepside and praziquantel, applied as a single application to cats artificially infested with the cat flea Ctenocephalides felis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma pharmacokinetics of this compound, emodepside, and praziquantel following topical administration of a combination product (Felpreva®) and of intravenous administration of the individual active ingredients in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [sitem.herts.ac.uk]

- 5. ec.europa.eu [ec.europa.eu]

- 6. ec.europa.eu [ec.europa.eu]

- 7. This compound: Innovation story of a new bispyrazole allosteric modulator of GABA-gated channel and its use as a spot-on ectoparasiticide in animal health - American Chemical Society [acs.digitellinc.com]

- 8. Further information - Felpreva Spot on Solution for Cats [noahcompendium.co.uk]

- 9. Discovery of the new active ingredient this compound, an allosteric modulator of the GABA-gated chloride channel for use as a spot-on ectoparasiticide in animal health - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Tigolaner in Feline Medicine: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tigolaner, a novel active ingredient from the bispyrazole chemical class, is a potent ectoparasiticide developed for veterinary use. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in cats, the primary species for which it is currently approved and utilized. The document details its mechanism of action as a GABA-gated chloride channel antagonist, its pharmacokinetic properties following topical administration, and its extensive efficacy and safety data against a broad spectrum of feline ectoparasites. All data presented herein is derived from peer-reviewed studies and regulatory assessments. Due to a lack of published data, the pharmacological profile of this compound in other veterinary species is not covered in this guide.

Introduction

This compound is a systemically active insecticide and acaricide.[1] It is the ectoparasiticidal component of a topical combination product, Felpreva®, which also contains the endoparasiticides emodepside and praziquantel. This combination provides broad-spectrum parasite control for cats. This compound's development addresses the need for long-acting, effective, and safe ectoparasite control in the feline population.

Mechanism of Action

This compound belongs to the chemical class of bispyrazoles and functions as a potent antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[1][2] It exhibits a higher binding affinity for insect and acarine GABA receptors compared to mammalian receptors, which accounts for its selective toxicity.[1][2] By blocking these channels, this compound disrupts the inhibitory neurotransmission in parasites, leading to uncontrolled neuronal activity, paralysis, and ultimately, death.[1] It is described as an allosteric modulator, indicating it binds to a site on the receptor different from the GABA binding site.

dot

Pharmacokinetics in Cats

Following a single topical administration of a combination product containing this compound, the compound is slowly absorbed systemically, providing a long duration of action.

Table 1: Pharmacokinetic Parameters of this compound in Cats After a Single Topical Administration

| Parameter | Value | Unit | Citation |

| Cmax (Mean) | 1.35 | mg/L | [3] |

| Tmax (Median) | 12 | days | [3] |

| Half-life (t½) (Mean) | 24 | days | [3] |

| Absolute Bioavailability | 57 | % | [4] |

Metabolism and Excretion: this compound is poorly metabolized and is primarily excreted in the feces.[4] Renal clearance is a minor route of elimination.[4]

Efficacy in Cats

This compound has demonstrated high efficacy against a variety of ectoparasites in cats.

Table 2: Efficacy of this compound Against Fleas (Ctenocephalides felis) in Cats

| Time Point | Efficacy (%) | Citation |

| Day 1 (Therapeutic) | 100 | [5] |

| Up to 13 Weeks (Persistent) | 96.3 - 100 | [5] |

Speed of Kill (Fleas):

-

Existing infestations: 100% of fleas are killed within 12 hours of treatment.[5]

-

New infestations: Provides 98.9-100% flea reduction within 8 hours for 8 weeks, and 96.3% reduction within 24 hours at 13 weeks.[5]

Table 3: Efficacy of this compound Against Ticks (Ixodes ricinus) in Cats

| Time Point | Efficacy | Citation |

| 24 hours (Existing infestations) | Kills ticks on the animal prior to administration | [2] |

| 48 hours (New infestations) | Kills newly infesting ticks for 13 weeks | [2] |

Table 4: Efficacy of this compound Against Mites in Cats

| Parasite | Efficacy (%) | Time to Efficacy | Citation |

| Otodectes cynotis (Ear Mites) | 99.6 - 100 | 28-30 days post-treatment | [6] |

| Notoedres cati (Notoedric Mange) | 100 (parasitological cure) | 28 days post-treatment | [7] |

Safety Profile in Cats

This compound is well-tolerated in cats. In safety studies, even at 5 times the recommended dose, no systemic clinical signs were observed.[3] Local reactions at the application site were noted in the high-dose group, including alopecia, erythema, and epidermal hyperplasia. Mild and transient application site reactions such as scratching and erythema, as well as cosmetic effects like temporary spiking of the hair, may occur in very rare cases at the recommended dose. Mild and transient digestive disorders like hypersalivation or vomiting have also been reported very rarely, generally attributed to the cat licking the application site.[8]

The safety of the veterinary medicinal product has not been established in pregnant or lactating cats.[3][8] Fetotoxic effects have been described in laboratory animals following exposure to this compound.[3][8] It is not recommended for use in kittens under 10 weeks of age or weighing less than 1 kg.[3]

Experimental Protocols

Pharmacokinetic Studies

dot

-

Study Design: The pharmacokinetic profile of this compound was evaluated in healthy cats following topical administration of a combination product. For determination of bioavailability, intravenous administration of this compound was also performed in a separate group.

-

Dosing: A single topical dose was administered to the skin at the base of the skull.

-

Sample Collection: Blood samples were collected at various time points before and after treatment.

-

Analysis: Plasma concentrations of this compound were determined using a validated analytical method.

Efficacy Studies (General Protocol)

dot

-

Study Design: Randomized, blinded, negative-controlled studies were conducted.

-

Animals: Purpose-bred domestic shorthair cats were used.

-

Infestation: Cats were artificially infested with a specific number of adult fleas, ticks, or mites.

-

Treatment: A single topical dose of the this compound-containing product or a placebo was administered.

-

Efficacy Assessment: Parasite counts were performed at predetermined time points after treatment. Efficacy was calculated based on the percentage reduction in the mean number of parasites in the treated group compared to the control group.

Conclusion

This compound exhibits a favorable pharmacological profile for the treatment and prevention of common ectoparasite infestations in cats. Its novel mechanism of action, long-lasting pharmacokinetic profile, and high efficacy against fleas, ticks, and mites, combined with a strong safety profile, make it a valuable addition to feline veterinary medicine. Further research is warranted to explore its potential use and pharmacological profile in other veterinary species.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. ec.europa.eu [ec.europa.eu]

- 3. ec.europa.eu [ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Immediate and long-term efficacy of Felpreva®, a new spot-on formulation containing this compound, emodepside and praziquantel, applied as a single application to cats artificially infested with the cat flea Ctenocephalides felis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

- 7. Field efficacy and safety of Felpreva® (this compound, emodepside and praziquantel) spot-on for the treatment of natural ear mite infestations (Otodectes cynotis) and notoedric mange (Notoedres cati) in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ec.europa.eu [ec.europa.eu]

Tigolaner's Selectivity for Invertebrate Versus Mammalian GABA Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigolaner, a novel bispyrazole insecticide and acaricide, represents a significant advancement in ectoparasite control. Its efficacy is rooted in its potent and selective antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) in invertebrates. This selective action, crucial for its favorable safety profile in mammals, is the focal point of this technical guide. While specific quantitative data for this compound's binding affinities remain proprietary, this document synthesizes available information on the isoxazoline class, to which this compound is related, to provide a comprehensive understanding of its mechanism of action and selective toxicity. This guide details the underlying signaling pathways, outlines key experimental protocols for assessing selectivity, and presents illustrative data for the isoxazoline class.

Introduction

GABA is the primary inhibitory neurotransmitter in both vertebrate and invertebrate central nervous systems. It exerts its effects by binding to GABA receptors, which are ligand-gated ion channels. The influx of chloride ions through these channels leads to hyperpolarization of the neuronal membrane, reducing the likelihood of action potential firing and thus inhibiting neurotransmission.

Isoxazolines, and the related bispyrazole, this compound, are non-competitive antagonists of these GABA-gated chloride channels.[1] They bind to a site within the channel pore, distinct from the GABA binding site, and allosterically modulate the receptor, blocking the influx of chloride ions. This disruption of inhibitory neurotransmission leads to hyperexcitation of the invertebrate nervous system, resulting in paralysis and death of the parasite.[1] The selective toxicity of these compounds arises from a significantly higher potency for invertebrate GABA receptors compared to their mammalian counterparts.[2][3]

Signaling Pathway and Mechanism of Action

The primary target of this compound is the GABA-gated chloride channel, a pentameric ligand-gated ion channel. The binding of GABA to its receptor normally triggers the opening of this channel. This compound acts as a negative allosteric modulator, binding to a site within the transmembrane domain of the receptor, which stabilizes the closed state of the channel and prevents chloride ion influx, even in the presence of GABA.

Figure 1: Mechanism of this compound at the GABA Receptor.

Quantitative Analysis of Selectivity

While specific IC50 values for this compound are not publicly available, the European Medicines Agency has stated that "this compound exhibits higher functional potency to block insect/acarine receptors compared to mammalian receptors in vitro".[3][4] To illustrate the selectivity of the broader isoxazoline class, the following table summarizes IC50 values for other isoxazoline compounds against various invertebrate and mammalian GABA receptor subtypes. This data is derived from studies on sarolaner, lotilaner, afoxolaner, and fluralaner.[5] It is important to note that these values are for comparative purposes and may not be directly representative of this compound's specific activity.

| Compound | Receptor Subtype | Species | IC50 (µM) | Reference |

| Illustrative Isoxazolines | ||||

| Fluralaner | RDL | Drosophila melanogaster | 0.005 | [5] (Implied from comparative statements) |

| Fluralaner | α1β2γ2 | Human | 7.9 | [5] |

| Fluralaner | α1β2γ2 | Canine | 13 | [5] |

| Afoxolaner | α1β2γ2 | Human | >30 | [5] |

| Afoxolaner | α1β2γ2 | Canine | >30 | [5] |

| Sarolaner | α1β2γ2 | Human | >30 | [5] |

| Sarolaner | α1β2γ2 | Canine | >30 | [5] |

| Lotilaner | α1β2γ2 | Human | >30 | [5] |

| Lotilaner | α1β2γ2 | Canine | >30 | [5] |

Experimental Protocols

The determination of a compound's selectivity for invertebrate versus mammalian GABA receptors typically involves two key types of experiments: radioligand binding assays and electrophysiological assays.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the GABA receptor.

Objective: To determine the binding affinity (Ki) of this compound for invertebrate and mammalian GABA receptors.

Methodology:

-

Membrane Preparation:

-

For invertebrate receptors, membranes are typically prepared from the heads of insects (e.g., houseflies, Musca domestica).[6]

-

For mammalian receptors, membranes are prepared from the cerebral cortex of rats or from cell lines (e.g., HEK293) expressing specific recombinant GABA receptor subtypes.

-

-

Radioligand:

-

A radiolabeled ligand, such as [³H]muscimol or a radiolabeled isoxazoline like [³H]fluralaner, is used.

-

-

Assay:

-

Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Figure 2: Radioligand Binding Assay Workflow.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique directly measures the function of the GABA receptor in response to GABA and the inhibitory effect of the test compound.

Objective: To determine the functional inhibition (IC50) of GABA-induced currents by this compound at invertebrate and mammalian GABA receptors.

Methodology:

-

Receptor Expression:

-

cRNA encoding specific subunits of invertebrate (e.g., from Drosophila melanogaster or Ctenocephalides felis) or mammalian (e.g., human, canine) GABA receptors are injected into Xenopus laevis oocytes.[5]

-

The oocytes are incubated for several days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

-

The oocyte is perfused with a saline solution.

-

-

GABA Application:

-

A baseline current is established.

-

GABA is applied to the oocyte, which activates the GABA receptors and elicits an inward chloride current.

-

-

Inhibitor Application:

-

The oocyte is pre-incubated with varying concentrations of this compound.

-

GABA is then co-applied with this compound, and the resulting current is measured.

-

-

Data Analysis:

-

The percentage of inhibition of the GABA-induced current by each concentration of this compound is calculated.

-

An IC50 value is determined by fitting the concentration-response data to a logistic equation.

-

Figure 3: Two-Electrode Voltage-Clamp Workflow.

Conclusion

This compound is a potent ectoparasiticide that achieves its efficacy through the selective inhibition of invertebrate GABA-gated chloride channels. While specific quantitative data on its selectivity are not publicly available, the established mechanism of action for the isoxazoline class provides a strong framework for understanding its high therapeutic index. The experimental protocols outlined in this guide represent the standard methodologies for characterizing the selectivity of novel compounds targeting GABA receptors. Further research and disclosure of specific binding affinities and functional inhibition data for this compound will provide a more complete picture of its pharmacological profile and contribute to the development of even more selective and effective ectoparasiticides.

References

- 1. books.rsc.org [books.rsc.org]

- 2. This compound: Innovation story of a new bispyrazole allosteric modulator of GABA-gated channel and its use as a spot-on ectoparasiticide in animal health - American Chemical Society [acs.digitellinc.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

Tigolaner: A Technical Guide to its Classification as an Allosteric Modulator of GABA-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigolaner is a novel ectoparasiticide belonging to the bispyrazole chemical class, demonstrating potent and selective inhibitory activity against gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2][3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, definitively classifying it as an allosteric modulator. This classification is based on its ability to modulate receptor function at a site distinct from the endogenous ligand (GABA) binding site, leading to a non-competitive mode of inhibition.[5] this compound exhibits a significantly higher potency for invertebrate GABA receptors compared to their mammalian counterparts, a key factor in its favorable safety profile for veterinary use.[1][2][3][4] This document details the quantitative pharmacology, experimental protocols used for characterization, and the underlying signaling pathways, providing a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a recently developed active ingredient used in veterinary medicine for the control of ectoparasites such as fleas, ticks, and mites in cats.[3][4] It belongs to the broader class of isoxazoline parasiticides, which are known for their potent insecticidal and acaricidal properties.[6] The primary molecular target of this compound and other isoxazolines is the ligand-gated ion channel, specifically the GABA-gated chloride channel, which plays a crucial role in inhibitory neurotransmission in invertebrates.[7][8] By disrupting the normal function of these channels, this compound induces hyperexcitation of the parasite's nervous system, leading to paralysis and death.[6] A critical feature of this compound is its high selectivity for insect and acarine GABA receptors over mammalian receptors, which underpins its clinical safety and efficacy.[2][3][4]

Quantitative Pharmacology

While specific IC50 values for this compound on a wide range of insect and mammalian GABA receptor subtypes are not extensively available in the public domain, the European Medicines Agency (EMA) has stated that "this compound exhibits higher functional potency to block insect/acarine receptors compared to mammalian receptors in vitro."[2][3] To provide a quantitative perspective on the selectivity of this class of compounds, the following table summarizes the inhibitory concentrations (IC50) of structurally related isoxazolines (Fluralaner, Afoxolaner, and Sarolaner) on various human and canine GABA receptor subtypes. This data, obtained from two-electrode voltage-clamp experiments on recombinant receptors expressed in Xenopus oocytes, serves as a representative illustration of the selectivity profile expected for this compound.[6][9]

| Compound | Receptor Subtype (Human) | IC50 (µM) | Receptor Subtype (Canine) | IC50 (µM) |

| Fluralaner | α1β2γ2 | 1.9 - 5.7 | α1β2γ2 | 2.2 - 13 |

| α2β2γ2 | < 10 | α2β3γ2 | Data not available | |

| α3β2γ2 | Data not available | α3β2γ2 | Data not available | |

| α5β2γ2 | < 10 | α5β2γ2 | Data not available | |

| Afoxolaner | α1β2γ2 | 4.6 - 20.5 | α1β2γ2 | 3 - 20.6 |

| α5β2γ2 | < 10 | α5β2γ2 | Data not available | |

| Sarolaner | α1β2γ2 | > 30 | α1β2γ2 | 10.2 - 21.8 |

| α5β2γ2 | 8.4 | α5β2γ2 | Data not available |

Table 1: Representative IC50 values of isoxazolines on human and canine GABA receptor subtypes. Data extracted from "Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes".[6][9]

Mechanism of Action: Allosteric Modulation

This compound's primary mechanism of action is the allosteric modulation of GABA-gated chloride channels.[2][8] Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site, which is where the endogenous ligand (GABA) binds.[10] This binding event induces a conformational change in the receptor, thereby altering its response to the agonist.

In the case of this compound, it acts as a negative allosteric modulator (NAM) , meaning it reduces the activity of the GABA receptor.[3] This is in contrast to a competitive antagonist, which would bind directly to the orthosteric site and block GABA from binding. The non-competitive nature of this compound's inhibition is a hallmark of allosteric modulation.

Signaling Pathway of GABA-A Receptors

The following diagram illustrates the canonical signaling pathway of a GABA-A receptor and the inhibitory effect of this compound.

Experimental Protocols

The characterization of this compound as an allosteric modulator of GABA-gated channels relies on electrophysiological techniques. The two-electrode voltage clamp (TEVC) assay using Xenopus laevis oocytes expressing recombinant GABA receptors is a standard and powerful method for such studies.

Two-Electrode Voltage Clamp (TEVC) Protocol for Insect GABA Receptor Characterization

This protocol is a representative methodology synthesized from established practices for studying ion channel modulators.

1. Preparation of Xenopus laevis Oocytes:

-

Harvest oocytes from an anesthetized female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours with gentle agitation.

-

Manually select and wash stage V-VI oocytes.

-

Store the oocytes in Barth's solution supplemented with antibiotics at 18°C.

2. Microinjection of cRNA:

-

Synthesize cRNA encoding the insect GABA receptor subunit of interest (e.g., the RDL - resistance to dieldrin - subunit from Drosophila melanogaster or the target parasite).

-

Inject approximately 50 nL of the cRNA solution (e.g., 0.1-1 µg/µL) into the cytoplasm of each oocyte.

-

Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.

3. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-5 MΩ), one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

-

Co-apply this compound at various concentrations with the same concentration of GABA.

-

Record the resulting chloride currents. A decrease in the GABA-induced current in the presence of this compound indicates inhibition.

4. Data Analysis:

-

Measure the peak current amplitude for each concentration of this compound.

-

Normalize the data to the baseline GABA response.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing an ion channel modulator like this compound.

Logical Classification as an Allosteric Modulator

The classification of a compound as an allosteric modulator follows a logical progression of experiments designed to differentiate its mechanism from other types of receptor ligands.

The diagram below illustrates the decision-making process for classifying a compound like this compound.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Field efficacy and safety of Felpreva® (this compound, emodepside and praziquantel) spot-on for the treatment of natural ear mite infestations (Otodectes cynotis) and notoedric mange (Notoedres cati) in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. ec.europa.eu [ec.europa.eu]

- 6. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma pharmacokinetics of this compound, emodepside, and praziquantel following topical administration of a combination product (Felpreva®) and of intravenous administration of the individual active ingredients in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: Innovation story of a new bispyrazole allosteric modulator of GABA-gated channel and its use as a spot-on ectoparasiticide in animal health - American Chemical Society [acs.digitellinc.com]

- 9. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric modulator - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Tigolaner in Plasma and Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigolaner is a novel isoxazoline ectoparasiticide used in veterinary medicine for the treatment and prevention of flea and tick infestations. Accurate quantification of this compound in biological matrices such as plasma and tissue is crucial for pharmacokinetic, pharmacodynamic, toxicokinetic, and residue studies. These application notes provide detailed protocols for the analytical quantification of this compound using modern chromatographic and mass spectrometric techniques. While a specific validated method for this compound in tissues is not publicly available, a general approach based on established methodologies for residue analysis is presented.

Quantification of this compound in Plasma

This section outlines a sensitive and robust method for the quantification of this compound in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol is adapted from a validated method for other isoxazoline derivatives and is expected to be highly applicable to this compound with appropriate optimization.[1]

Experimental Protocol: UPLC-MS/MS Method for this compound in Plasma

1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

Vortex mix the plasma sample for 5 seconds.

-

Pipette 100 µL of the plasma sample into a clean 5 mL polyethylene tube.

-

Add 10 µL of an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled this compound or another isoxazoline compound like Sarolaner or Fluralaner).[1]

-

Vortex mix for 5 seconds.

-

Add 450 µL of acetonitrile containing 4% ammonium hydroxide (v/v) to precipitate proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (e.g., acetonitrile:water, 1:1, v/v).

-

Filter the reconstituted sample through a 0.22 µm filter membrane.

-

Inject a 5 µL aliquot into the UPLC-MS/MS system.

2. UPLC-MS/MS Instrumentation and Conditions

-

UPLC System: A suitable UPLC system such as a Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex API 3000 or equivalent, equipped with an electrospray ionization (ESI) source.[2]

-

Analytical Column: A reversed-phase column, for example, a UPLC BEH C18 column (2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A gradient program should be optimized to ensure good separation of this compound from matrix components. A starting point could be:

-

0-1 min: 10% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 10% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the IS need to be determined by direct infusion.

Data Presentation: Typical Validation Parameters for Plasma Assay

The following table summarizes the expected performance characteristics of a validated UPLC-MS/MS method for this compound in plasma, based on data from similar isoxazoline compounds.[1]

| Parameter | Typical Value/Range |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Recovery | 85 - 110% |

| Matrix Effect | < 15% |

Workflow Diagram: this compound Quantification in Plasma

Caption: Workflow for this compound analysis in plasma.

Quantification of this compound in Tissue

This section provides a general protocol for the quantification of this compound in animal tissues. Due to the absence of a specific validated method in the public domain, this protocol is based on established principles of veterinary drug residue analysis.[3][4] The target tissue for analysis will depend on the study's objectives; liver and kidney are often selected for residue monitoring.[5]

Experimental Protocol: Proposed Method for this compound in Tissue

1. Sample Preparation (Homogenization and Extraction)

-

Tissue Homogenization:

-

Accurately weigh approximately 1-2 g of the selected tissue (e.g., liver, kidney, muscle, fat).

-

Add a suitable buffer or water (e.g., 3-5 mL per gram of tissue).

-

Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform consistency is achieved. It is recommended to keep the sample on ice during homogenization to prevent degradation of the analyte.[4]

-

-

Extraction (QuEChERS-based approach):

-

To the tissue homogenate, add an appropriate volume of acetonitrile (e.g., 10 mL).

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 4000 g) for 10 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add a d-SPE cleanup sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove excess water).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Sample Preparation:

-

Transfer the cleaned supernatant to a new tube.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

2. UPLC-MS/MS Analysis

The UPLC-MS/MS conditions would be similar to those described for plasma analysis, with potential modifications to the gradient elution program to manage the more complex matrix of tissue extracts.

Data Presentation: Key Validation Parameters for Tissue Assay

A validation for a tissue assay should include the following parameters, with acceptance criteria generally similar to those for plasma assays.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to differentiate and quantify the analyte in the presence of endogenous matrix components. | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The relationship between concentration and instrument response. | r² > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | ± 15% (± 20% at LLOQ) |

| Precision | The degree of scatter between a series of measurements. | < 15% CV (< 20% at LLOQ) |

| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | Should be assessed and minimized. |

| Stability | Stability of the analyte in the matrix under different storage and processing conditions. | Analyte should be stable. |

Workflow Diagram: this compound Quantification in Tissue

Caption: General workflow for this compound analysis in tissue.

Conclusion

The provided protocols offer a comprehensive starting point for the quantification of this compound in both plasma and tissue samples. The UPLC-MS/MS method for plasma, adapted from validated procedures for similar compounds, is expected to be readily applicable. The proposed method for tissue provides a robust framework based on standard residue analysis techniques, which should be validated with specific performance data for this compound. These analytical methods are essential tools for advancing the understanding of the pharmacology and safety profile of this important veterinary drug.

References

- 1. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. List of target tissue(s) for residue analysis - Canada.ca [canada.ca]

Application Notes and Protocols for Tigolaner Dose Determination and Confirmation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for dose determination and confirmation studies of Tigolaner, a novel bispyrazole ectoparasiticide. The methodologies outlined are based on findings from studies on the efficacy and safety of this compound, primarily as a component of the veterinary product Felpreva®.

Mechanism of Action

This compound is a potent inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2][3][4] By binding to these channels, it blocks the inhibitory neurotransmission, leading to hyperexcitation, paralysis, and death of the parasites.[1][3] this compound exhibits a significantly higher selectivity for invertebrate GABA receptors over mammalian receptors, which contributes to its favorable safety profile in host animals.[1][2][3][4]

Caption: Mechanism of action of this compound on invertebrate GABA-gated chloride channels.

Pharmacokinetic Profile of this compound in Cats

Following a single topical administration, this compound is systemically absorbed, exhibiting a large volume of distribution and slow excretion.[5][6] This pharmacokinetic profile supports its long-lasting efficacy.

| Parameter | Value | Reference |

| Route of Administration | Topical (Spot-on) | [7] |

| Mean Peak Plasma Concentration (Cmax) | 1.35 mg/L | [7][8] |

| Time to Peak Plasma Concentration (Tmax) | 12 days | [6][7][8] |

| Mean Elimination Half-life (t1/2) | 24 days | [6][7][8] |

| Bioavailability | 57% | [5][6][9] |

| Primary Route of Excretion | Feces | [1][2][5][6][8][9] |

Dose Determination and Confirmation Studies

I. Dose Determination Study Protocol (Flea Infestation Model)

This protocol outlines a dose-ranging study to determine the minimum effective dose of this compound against adult cat fleas (Ctenocephalides felis).

Caption: Experimental workflow for a this compound dose determination study.

1. Objective: To evaluate the efficacy of different doses of this compound against adult Ctenocephalides felis on cats and to determine the minimum effective dose that provides at least 95% efficacy for a defined period.

2. Materials:

-

Clinically healthy, adult domestic short-hair cats (male and female).

-

This compound formulations at varying concentrations (e.g., to achieve 0.5x, 1x, 1.3x, and 2x the proposed minimum dose of 14.5 mg/kg body weight).[10][11]

-

Placebo formulation (vehicle control).

-

Laboratory-reared adult cat fleas (Ctenocephalides felis).

-

Flea combing supplies.

-

Individual animal housing.

3. Experimental Design:

-

Animals: A sufficient number of cats to allow for statistically valid group sizes (e.g., 8 cats per group).[10][11]

-

Acclimatization: Animals should be acclimated to individual housing for at least 7 days prior to the start of the study.

-

Randomization: Cats are weighed and randomly allocated to treatment groups based on pre-treatment flea counts (if applicable) or body weight.

-

Treatment Groups:

-

Group 1: Placebo control.

-

Group 2: this compound at 0.5x the minimum recommended dose (e.g., 7.25 mg/kg).[10]

-

Group 3: this compound at 1x the minimum recommended dose (e.g., 14.5 mg/kg).[10][11]

-

Group 4: this compound at 1.3x the minimum recommended dose (e.g., 18.85 mg/kg).[10]

-

Group 5: this compound at 2x the minimum recommended dose (e.g., 29 mg/kg).[10]

-

4. Protocol:

-

Day -2: Conduct a pre-treatment flea count to ensure all animals can host fleas. Comb all fleas from the animals.

-

Day 0: Administer the assigned treatment topically to the skin at the base of the skull.

-

Post-Treatment Infestations: Artificially infest all cats with a known number of adult fleas (e.g., 100 fleas) on specified days post-treatment (e.g., Day 2, 7, 14, 21, 28, and monthly thereafter for the desired duration of the study).

-

Flea Counts: Approximately 24 hours after each infestation, perform a thorough combing of each cat to remove and count all live fleas.

-

Safety Assessment: Conduct daily health observations and physical examinations at regular intervals.

5. Data Analysis:

-

Calculate the geometric mean number of live fleas for each treatment group at each time point.

-

Determine the percent efficacy of each this compound dose relative to the placebo control using the following formula:

-

Efficacy (%) = 100 * ( (Geometric Mean Fleas in Control Group - Geometric Mean Fleas in Treated Group) / Geometric Mean Fleas in Control Group )

-

-

The lowest dose that consistently achieves ≥95% efficacy is determined to be the minimum effective dose.[10][12]

II. Dose Confirmation Study Protocol (Ear Mite Infestation Model)

This protocol details a study to confirm the efficacy of the selected minimum effective dose of this compound against ear mites (Otodectes cynotis).

1. Objective: To confirm the efficacy of a single topical application of this compound at the minimum recommended dose in eliminating ear mite infestations in cats.

2. Materials:

-

Clinically healthy, adult cats naturally or artificially infested with Otodectes cynotis.

-

This compound formulation at the minimum recommended dose (e.g., 14.4 or 14.5 mg/kg).[13][14]

-

Placebo formulation (vehicle control).

-

Otoscope.

-

Mineral oil and microscope slides for mite identification.

3. Experimental Design:

-

Animals: A sufficient number of cats with confirmed ear mite infestations (e.g., 8-10 cats per group).[14]

-

Inclusion Criteria: Presence of live O. cynotis mites confirmed by otoscopic examination prior to treatment.[13][15]

-

Randomization: Cats are randomized to treatment groups based on pre-treatment mite counts.[14]

-

Treatment Groups:

-

Group 1: Placebo control.

-

Group 2: this compound at the minimum recommended dose.

-

4. Protocol:

-

Day -1/0: Confirm the presence of viable mites in both ears of each cat via otoscopic examination and microscopic evaluation of ear debris.[13][15]

-

Day 0: Administer the assigned treatment topically to the skin at the base of the skull.

-

Post-Treatment Assessment:

-

Efficacy Assessment: Mite counts are performed by flushing the ear canals and examining the collected debris under a microscope.

-

Safety Assessment: Observe animals daily for any adverse reactions.

5. Data Analysis:

-

Calculate the percentage of mite-free cats in each group at each assessment point.

-

Calculate the percent reduction in mite counts for the treated group compared to the control group.

-

Statistical analysis (e.g., Fisher's exact test for cure rates, t-test or non-parametric equivalent for mite count reduction) should be performed to compare the groups. A p-value of <0.05 is typically considered significant.

Efficacy Data Summary

The following tables summarize the efficacy of this compound from various dose confirmation and field studies.

Table 1: Efficacy of this compound against Fleas (Ctenocephalides felis) in Cats

| Study Type | This compound Dose | Time Point | Efficacy (%) | Reference |

| Dose Confirmation | 14.5 mg/kg | Day 1 | 100% | [10][12] |

| Dose Confirmation | 14.5 mg/kg | Week 13 (Day 91) | 100% | [10] |

| Dose Confirmation | 14.5 mg/kg | Week 12 (Day 86) | 99.5% | [10] |

| Speed of Kill | 14.5 mg/kg | 12 hours post-treatment | 100% | [11][12] |

| Speed of Kill | 14.5 mg/kg | 8 hours post-reinfestation (up to 8 weeks) | 98.9 - 100% | [11][12] |

| Speed of Kill | 14.5 mg/kg | 24 hours post-reinfestation (at week 13) | 96.3% | [11][12] |

Table 2: Efficacy of this compound against Mites in Cats

| Parasite Species | Study Type | This compound Dose | Time Point | Efficacy (%) / Cure Rate | Reference |

| Otodectes cynotis (Ear Mites) | Dose Confirmation | 14.5 mg/kg | Day 28/30 | 99.6 - 100% | [14] |

| Otodectes cynotis (Ear Mites) | Field Study | 14.4 mg/kg | Day 28 | 100% parasitological cure | [13][15] |

| Notoedres cati (Mange Mites) | Field Study | 14.4 mg/kg | Day 28 | 100% parasitological cure | [13][15] |

Table 3: Efficacy of this compound against Ticks in Cats

| Parasite Species | Study Type | This compound Dose | Time Point | Efficacy (%) | Reference |

| Ixodes holocyclus (Paralysis Tick) | Dose Confirmation | 9.79% w/v | 72h post-infestation (up to 13 weeks) | 98.1 - 100% | [16] |

| Ixodes ricinus | Product Information | Not specified | 48h post-infestation (up to 13 weeks) | Kills newly infested ticks | [1][2][3] |

Safety Information

In safety studies, this compound has been shown to be well-tolerated in cats. Even at doses up to 5 times the maximum recommended dose administered on 4 consecutive occasions, no systemic clinical signs were observed.[3] Local reactions at the application site, such as alopecia and erythema, were noted in the high-dose group.[3] A decrease in thyroid weight was observed in some male kittens after repeated high-dose administrations.[7]

References

- 1. Further information - Felpreva Spot on Solution for Cats [noahcompendium.co.uk]

- 2. ec.europa.eu [ec.europa.eu]

- 3. ec.europa.eu [ec.europa.eu]

- 4. This compound: Innovation story of a new bispyrazole allosteric modulator of GABA-gated channel and its use as a spot-on ectoparasiticide in animal health - American Chemical Society [acs.digitellinc.com]

- 5. Plasma pharmacokinetics of this compound, emodepside, and praziquantel following topical administration of a combination product (Felpreva®) and of intravenous administration of the individual active ingredients in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Refubium - Plasma pharmacokinetics of this compound, emodepside, and praziquantel following topical administration of a combination product (Felpreva®) and of intravenous administration of the individual active ingredients in cats [refubium.fu-berlin.de]

- 7. ec.europa.eu [ec.europa.eu]

- 8. ec.europa.eu [ec.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. Immediate and long-term efficacy of Felpreva®, a new spot-on formulation containing this compound, emodepside and praziquantel, applied as a single application to cats artificially infested with the cat flea Ctenocephalides felis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immediate and long-term efficacy of Felpreva®, a new spot-on formulation containing this compound, emodepside and praziquantel, applied as a single application to cats artificially infested with the cat flea Ctenocephalides felis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Field efficacy and safety of Felpreva® (this compound, emodepside and praziquantel) spot-on for the treatment of natural ear mite infestations (Otodectes cynotis) and notoedric mange (Notoedres cati) in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of Felpreva®, a new spot-on formulation containing this compound, emodepside and praziquantel, applied as a single application to cats artificially infested with ear mites (Otodectes cynotis) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Field efficacy and safety of Felpreva® (this compound, emodepside and praziquantel) spot-on for the treatment of natural ear mite infestations (Otodectes cynotis) and notoedric mange (Notoedres cati) in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of Felpreva®, a spot-on formulation for cats containing emodepside, praziquantel and this compound against experimental infestation with the Australian paralysis tick Ixodes holocyclus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation Development of Tigolaner for Topical Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation development of Tigolaner, a potent bispyrazole ectoparasiticide, for topical veterinary applications. The following sections detail the physicochemical properties of this compound, methodologies for formulation, analytical procedures, and stability testing.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a stable and effective formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Class | Bispyrazole | [1] |

| Molecular Formula | C₂₁H₁₃ClF₈N₆O | [2] |

| Molecular Weight | 552.8 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Limited solubility in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2] Quantitative solubility in common topical excipients should be experimentally determined. | [2] |

| Log P (predicted) | 4.7 | |

| Stability | Stable under standard storage conditions. May degrade under extreme pH or temperature. The carboxamide group may be susceptible to hydrolysis.[2] | [2] |

Formulation Development

The primary goal for a topical formulation of this compound is to create a stable solution that ensures the drug remains localized in the skin layers to effectively target ectoparasites.

Excipient Selection

The choice of excipients is critical for solubilizing the lipophilic this compound and ensuring its stability and effective delivery into the skin. Based on the marketed product Felpreva®, a combination of solvents, antioxidants, and pH modifiers can be considered.[3][4]

Table 2: Potential Excipients for this compound Topical Formulation

| Excipient Class | Example | Function |

| Solvent/Vehicle | Isopropylidene glycerol (Solketal) | Primary solvent |

| Propylene Glycol | Co-solvent, humectant | |

| Transcutol® P (Diethylene glycol monoethyl ether) | Co-solvent, permeation enhancer[5][6] | |

| Ethanol | Co-solvent, enhances drying time | |

| Isopropyl Myristate | Oily vehicle, emollient | |

| Antioxidant | Butylhydroxyanisole (BHA) | Prevents oxidative degradation[3][4] |

| Butylhydroxytoluene (BHT) | Prevents oxidative degradation[3][4] | |

| pH Modifier | Lactic Acid | Adjusts pH for stability and skin compatibility[7] |

Protocol for Formulation Preparation

This protocol describes the preparation of a prototype topical spot-on solution of this compound.

Materials:

-

This compound API

-

Isopropylidene glycerol

-

Propylene glycol

-

Butylhydroxyanisole (BHA)

-

Lactic acid

-

Glass beakers

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Pipettes

Procedure:

-

Weighing: Accurately weigh all components for the desired batch size.

-

Solubilization of Antioxidant: In a glass beaker, add the required amount of Isopropylidene glycerol and propylene glycol. Add the BHA and stir with a magnetic stirrer until fully dissolved.

-

Dissolution of this compound: Slowly add the weighed this compound to the solvent mixture while continuously stirring. Continue stirring until the API is completely dissolved. Gentle warming (e.g., to 40-50°C) may be employed to facilitate dissolution, but the thermal stability of this compound should be considered.

-

pH Adjustment: Add lactic acid dropwise to adjust the pH of the formulation. The target pH should be determined based on pre-formulation stability studies.

-

Final Volume: If necessary, add the primary solvent to reach the final target volume/weight.

-

Packaging: Store the final formulation in amber glass vials or other appropriate light-resistant and inert containers.

References

- 1. Effect of Receptor Solution in Studies of In Vitro Permeation Test (IVPT) - 科研通 [ablesci.com]

- 2. Influence of in vitro methods, receptor fluids on percutaneous absorption and validation of a novel in vitro method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. ec.europa.eu [ec.europa.eu]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Transcutol® P ⋅ Gattefossé [gattefosse.com]

- 7. ec.europa.eu [ec.europa.eu]

Application Notes and Protocols for the Use of Tigolaner as a Reference Compound in Insecticide Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigolaner is a novel bispyrazole insecticide and acaricide that acts as a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2] Its high selectivity for invertebrate versus mammalian receptors makes it an effective and valuable tool for insecticide research and development.[2] These application notes provide detailed information and protocols for utilizing this compound as a reference compound in insecticide screening programs.

This compound's mechanism of action involves the inhibition of GABA receptors, which disrupts the normal functioning of the parasite's nervous system, leading to paralysis and death.[3][4] It has demonstrated high efficacy against a range of ectoparasites, including fleas (Ctenocephalides felis), ticks (Ixodes ricinus, Ixodes holocyclus), and mites (Otodectes cynotis, Notoedres cati).[5][6]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-chloro-N-(1-cyanocyclopropyl)-5-[1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,5-dihydro-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzamide |

| Molecular Formula | C₂₁H₁₃ClF₈N₆O |

| Molecular Weight | 552.81 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents, limited solubility in water |

| CAS Number | 1621436-41-6 |

Quantitative Data

While specific IC₅₀ and EC₅₀ values for this compound against fleas, ticks, and mites are not widely published in publicly available literature, comparative studies have shown IC₅₀ values ranging from 33–575 nM against mosquitoes and sand flies.[7] Efficacy studies with the formulated product Felpreva® provide in-vivo benchmarks.

| Target Organism | Efficacy Metric | Result | Time Point |

| Ctenocephalides felis (Fleas) | % Reduction | 100% | 12 hours post-treatment[5] |

| Ctenocephalides felis (Fleas) | % Reduction | 98.9–100% | For 8 weeks (within 8 hours of re-infestation)[5] |

| Ixodes ricinus (Ticks) | % Efficacy | 91% - 100% | For 5 weeks[8] |

| Ixodes scapularis (Ticks) | % Efficacy | 95% - 100% | For 1 month[8] |

Mechanism of Action: GABA Receptor Inhibition

This compound targets the GABA receptor in the central nervous system of invertebrates. GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound non-competitively binds to a site on this receptor, blocking the channel and preventing the influx of chloride ions. This leads to hyperexcitation of the nervous system, resulting in paralysis and death of the parasite.

Figure 1. Simplified signaling pathway of GABAergic inhibition and the antagonistic action of this compound.

Experimental Protocols

The following are generalized protocols for using this compound as a reference compound in common insecticide screening assays. Researchers should optimize these protocols for their specific experimental conditions and target organisms.

In Vitro High-Throughput Screening (HTS) for GABA Receptor Modulators

This protocol outlines a cell-based HTS assay to identify compounds that modulate the insect GABA receptor.

Figure 2. Experimental workflow for a cell-based high-throughput screening assay.

Materials:

-

Stable cell line expressing the target insect GABA receptor (e.g., from Drosophila melanogaster RDL subunit).[9]

-

Cell culture medium and supplements.

-

384-well black, clear-bottom microplates.

-

Test compounds and this compound (as a reference standard).

-

Membrane potential-sensitive dye (e.g., FLIPR membrane potential assay kit).

-

GABA solution.

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating: Seed the cells into 384-well plates at an optimized density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of test compounds and this compound in an appropriate buffer. Add the compounds to the cell plates. Include wells with no compound (negative control) and wells with a known solvent (vehicle control).

-

Incubation: Incubate the plates for a predetermined time (e.g., 30 minutes) at room temperature.

-

Dye Loading: Add the membrane potential-sensitive dye to all wells and incubate for a specified period (e.g., 30-60 minutes) in the dark at room temperature.

-

GABA Stimulation and Measurement: Place the plate in the FLIPR instrument. Initiate reading and, after establishing a baseline, add a pre-determined concentration of GABA to all wells to stimulate the GABA receptors.

-

Data Analysis: The change in fluorescence corresponds to the change in membrane potential. Calculate the percent inhibition of the GABA response for each compound concentration relative to the controls. Determine the IC₅₀ value for this compound and the test compounds.

In Vivo Adult Immersion Test for Acaricide Screening

This protocol is a common method for evaluating the efficacy of acaricides against adult ticks.

Figure 3. Workflow for the Adult Immersion Test for acaricide screening.

Materials:

-

Fully engorged adult female ticks of the target species (e.g., Ixodes ricinus).

-

Test compounds and this compound.

-

Appropriate solvent (e.g., acetone, ethanol) and distilled water with a surfactant (e.g., Triton X-100).

-

Beakers or petri dishes for immersion.

-

Filter paper.

-

Incubator with controlled temperature and humidity.

-

Stereomicroscope.

Procedure:

-

Solution Preparation: Prepare a range of concentrations for the test compounds and this compound. A vehicle control (solvent only) and a negative control (water with surfactant) should be included.

-

Tick Immersion: Place a defined number of ticks (e.g., 10-20) into a mesh pouch or directly into the test solution for a standardized period (e.g., 1 minute).

-

Drying: After immersion, remove the ticks and place them on filter paper to dry.

-

Incubation: Transfer individual ticks to labeled vials or petri dishes and place them in an incubator under optimal conditions for the tick species.

-

Mortality Assessment: Observe the ticks at regular intervals (e.g., 24, 48, 72 hours) and record mortality. Ticks that are unable to right themselves when placed on their dorsum are considered moribund or dead.

-

Reproductive Assessment: Monitor surviving female ticks for egg laying. Collect and weigh the egg masses. Observe the eggs for hatching to assess viability.

-

Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC₅₀ (lethal concentration 50%) for this compound and the test compounds. Calculate the inhibition of fecundity and egg hatchability.

Conclusion

This compound serves as an excellent positive control and reference compound for insecticide and acaricide screening programs targeting the GABA receptor. Its well-defined mechanism of action and high potency provide a reliable benchmark for the evaluation of new chemical entities. The protocols provided herein offer a starting point for researchers to incorporate this compound into their screening cascades.

References

- 1. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma pharmacokinetics of this compound, emodepside, and praziquantel following topical administration of a combination product (Felpreva®) and of intravenous administration of the individual active ingredients in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays [who.int]

- 4. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immediate and long-term efficacy of Felpreva®, a new spot-on formulation containing this compound, emodepside and praziquantel, applied as a single application to cats artificially infested with the cat flea Ctenocephalides felis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Buy this compound (EVT-285329) | 1621436-41-6 [evitachem.com]

- 8. Efficacy of a novel topical combination of esafoxolaner, eprinomectin and praziquantel against Ixodes ricinus and Ixodes scapularis in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Assessing the Speed of Kill of Tigolaner

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and executing experiments to assess the speed of kill of Tigolaner, a novel bispyrazole ectoparasiticide.

Introduction

This compound is a potent insecticide and acaricide belonging to the bispyrazole chemical class.[1][2] Its primary mode of action is the inhibition of the neurotransmitter gamma-aminobutyric acid (GABA) receptor in insects and acarines.[2][3][4][5] This disruption of the parasite's nervous system leads to paralysis and death.[3][5] this compound has demonstrated high efficacy against a range of ectoparasites, including fleas (Ctenocephalides felis), ticks (Ixodes ricinus, Ixodes holocyclus), and mites (Notoedres cati, Otodectes cynotis) in cats.[3][4][5] A key performance indicator for any ectoparasiticide is its "speed of kill," which is crucial for alleviating parasite burden, reducing the risk of pathogen transmission, and mitigating conditions like flea allergy dermatitis (FAD).[6]

These protocols are designed to provide a standardized framework for evaluating the rapid efficacy of this compound formulations.

Data Presentation

Quantitative data from speed of kill studies should be summarized in clear and concise tables to facilitate comparison between treatment groups and across different time points.

Table 1: Example Data Summary for Speed of Kill Assessment against Ctenocephalides felis

| Time Point Post-Treatment/Infestation | Mean Live Flea Count (Control Group) | Mean Live Flea Count (this compound-Treated Group) | % Efficacy (Geometric Mean) | % Efficacy (Arithmetic Mean) | P-value |

| 4 Hours | 98.5 | 45.2 | 54.1% | 54.0% | <0.05 |

| 8 Hours | 97.2 | 5.1 | 94.7% | 94.8% | <0.001 |

| 12 Hours | 96.8 | 0.2 | 99.8% | 99.8% | <0.001 |

| 24 Hours | 95.5 | 0 | 100% | 100% | <0.001 |

Table 2: Example Data Summary for Speed of Kill Assessment against Ixodes ricinus

| Time Point Post-Treatment/Infestation | Mean Live Attached Tick Count (Control Group) | Mean Live Attached Tick Count (this compound-Treated Group) | % Efficacy (Geometric Mean) | % Efficacy (Arithmetic Mean) | P-value |

| 12 Hours | 48.7 | 22.1 | 54.6% | 54.6% | <0.05 |

| 24 Hours | 47.5 | 3.4 | 92.8% | 92.8% | <0.001 |

| 48 Hours | 46.2 | 0.1 | 99.8% | 99.8% | <0.001 |

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound acts as an antagonist of GABA-gated chloride channels in the neurons of invertebrates. By blocking these channels, it prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and ultimately, the death of the parasite.

Caption: Mechanism of action of this compound on GABA-gated chloride channels.

Experimental Workflow for Speed of Kill Assessment

The following diagram outlines the typical workflow for a speed of kill study.

Caption: Generalized workflow for an in-vivo speed of kill study.

Experimental Protocols

Protocol 1: In-Vivo Speed of Kill of this compound against Ctenocephalides felis (Cat Flea) on Cats

Objective: To determine the speed of kill of a topical this compound formulation against an existing infestation of adult cat fleas on domestic cats.

Materials:

-

A sufficient number of healthy, adult domestic cats of a specified weight range.

-

A laboratory-reared strain of Ctenocephalides felis.

-

This compound formulation (e.g., Felpreva® spot-on).

-

Placebo control formulation.

-

Flea combs.

-

Individual animal housing that allows for the recovery of dislodged fleas.

-

Appropriate personal protective equipment (PPE).

Methodology:

-

Animal Acclimatization and Selection:

-

Acclimatize cats to individual housing for at least 7 days prior to the study.

-

Conduct a health check to ensure all animals are fit for the study.

-

Randomly allocate cats to a treatment group and a control group (minimum of 8 animals per group is recommended).

-

-

Infestation:

-

On Day -1, infest each cat with a predetermined number of unfed adult fleas (e.g., 100 ± 5).

-

Apply the fleas to the dorsal midline of the animal.

-

-

Treatment:

-

Flea Counts:

-

At specified time points post-treatment (e.g., 4, 8, 12, and 24 hours), perform flea counts.[7]

-

Thoroughly comb the entire body of each cat for a minimum of 10 minutes to recover all live fleas.

-

Record the number of live fleas for each animal at each time point.

-

-

Data Analysis:

-

Calculate the geometric and arithmetic mean number of live fleas for each group at each time point.

-

Determine the percentage efficacy of the this compound formulation using the following formula (based on arithmetic means):

-

% Efficacy = [ (Mean fleas on control animals - Mean fleas on treated animals) / Mean fleas on control animals ] x 100

-

-

Perform statistical analysis (e.g., using a t-test or ANOVA) to compare the flea counts between the treated and control groups. A p-value of ≤ 0.05 is typically considered significant.[7][8]

-

Protocol 2: In-Vivo Speed of Kill of this compound against Ixodes ricinus (Castor Bean Tick) on Cats

Objective: To determine the speed of kill of a topical this compound formulation against an existing infestation of adult Ixodes ricinus on domestic cats.

Materials:

-

A sufficient number of healthy, adult domestic cats of a specified weight range.

-

A laboratory-reared strain of unfed adult Ixodes ricinus.

-

This compound formulation (e.g., Felpreva® spot-on).

-

Placebo control formulation.

-

Forceps for tick removal.

-

Individual animal housing.

-

Appropriate PPE.

Methodology:

-

Animal Acclimatization and Selection:

-

Follow the same procedure as in Protocol 1.

-

-

Infestation:

-

On Day -1, infest each cat with a predetermined number of unfed adult ticks (e.g., 50 ± 2).

-

Apply the ticks directly to the head and neck region of the animal.

-

-

Treatment:

-

On Day 0, administer the this compound formulation to the treatment group and the placebo to the control group as described in Protocol 1.

-

-

Tick Counts:

-

At specified time points post-treatment (e.g., 12, 24, and 48 hours), perform tick counts.

-

Carefully examine the entire body of each cat and remove all attached and unattached, live and dead ticks.

-

Record the number of live, attached ticks for each animal at each time point.

-

-

Data Analysis:

-

Calculate the geometric and arithmetic mean number of live, attached ticks for each group at each time point.

-

Determine the percentage efficacy using the same formula as in Protocol 1, substituting "fleas" with "ticks".

-

Perform statistical analysis to compare the tick counts between the treated and control groups.

-

Conclusion

These protocols provide a robust framework for the systematic evaluation of the speed of kill of this compound. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for regulatory submissions, product development, and providing veterinarians and pet owners with accurate information on the rapid protective effects of this novel ectoparasiticide. Existing studies have demonstrated that this compound can achieve 100% efficacy against fleas within 12 hours of treatment.[1][7] For newly infesting fleas, the onset of efficacy is within 8 hours for the first two months post-administration.[3] Against Ixodes ricinus ticks already on the animal, they are killed within 24 hours, and newly infesting ticks are killed within 48 hours for up to 13 weeks.[3]

References

- 1. Immediate and long-term efficacy of Felpreva®, a new spot-on formulation containing this compound, emodepside and praziquantel, applied as a single application to cats artificially infested with the cat flea Ctenocephalides felis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. felpreva.com.au [felpreva.com.au]

- 3. Further information - Felpreva Spot on Solution for Cats [noahcompendium.co.uk]

- 4. ec.europa.eu [ec.europa.eu]

- 5. ec.europa.eu [ec.europa.eu]

- 6. Plasma pharmacokinetics of this compound, emodepside, and praziquantel following topical administration of a combination product (Felpreva®) and of intravenous administration of the individual active ingredients in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immediate and long-term efficacy of Felpreva®, a new spot-on formulation containing this compound, emodepside and praziquantel, applied as a single application to cats artificially infested with the cat flea Ctenocephalides felis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Parasite Resistance Mechanisms Using Tigolaner

For Researchers, Scientists, and Drug Development Professionals